Ethyl 7-hydroxy-2-methylhept-2-enoate
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Overview
Description
Ethyl 7-hydroxy-2-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-2-methylhept-2-enoate typically involves the esterification of 7-hydroxy-2-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-2-methylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Formation of 7-oxo-2-methylhept-2-enoate.
Reduction: Formation of ethyl 7-hydroxy-2-methylheptanoate.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 7-hydroxy-2-methylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-hydroxy-2-methylheptanoate: A saturated analog with similar ester functionality but lacking the double bond.
Ethyl 7-oxo-2-methylhept-2-enoate: An oxidized derivative with a ketone group instead of the hydroxyl group.
Uniqueness: Ethyl 7-hydroxy-2-methylhept-2-enoate is unique due to its α,β-unsaturated ester structure, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74844-86-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 7-hydroxy-2-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9(2)7-5-4-6-8-11/h7,11H,3-6,8H2,1-2H3 |
InChI Key |
QMWPNDVBDNSPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCCCO)C |
Origin of Product |
United States |
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